

Application Notes and Protocols for Hydrosilylation Reactions Involving Dimethyldivinylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyldivinylsilane*

Cat. No.: *B080846*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

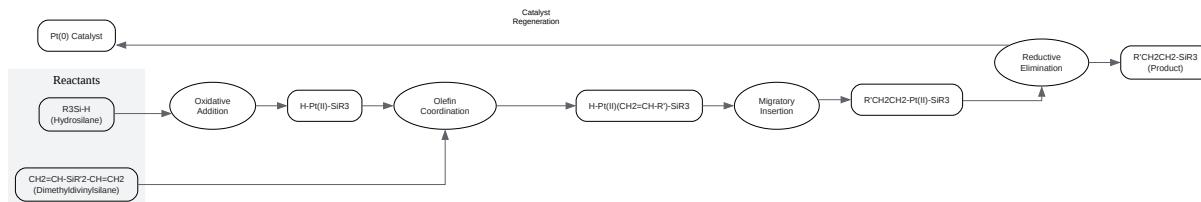
Introduction

Hydrosilylation is a cornerstone reaction in organosilicon chemistry, facilitating the formation of stable silicon-carbon bonds. This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C).

Dimethyldivinylsilane $[(CH_2=CH)_2Si(CH_3)_2]$, with its two reactive vinyl groups, is a versatile building block in this reaction, enabling the synthesis of a diverse array of organosilicon compounds, from functionalized monomers to complex polymeric and dendritic structures. These products find extensive applications in materials science, as crosslinking agents for silicone elastomers, and in the development of novel drug delivery systems.

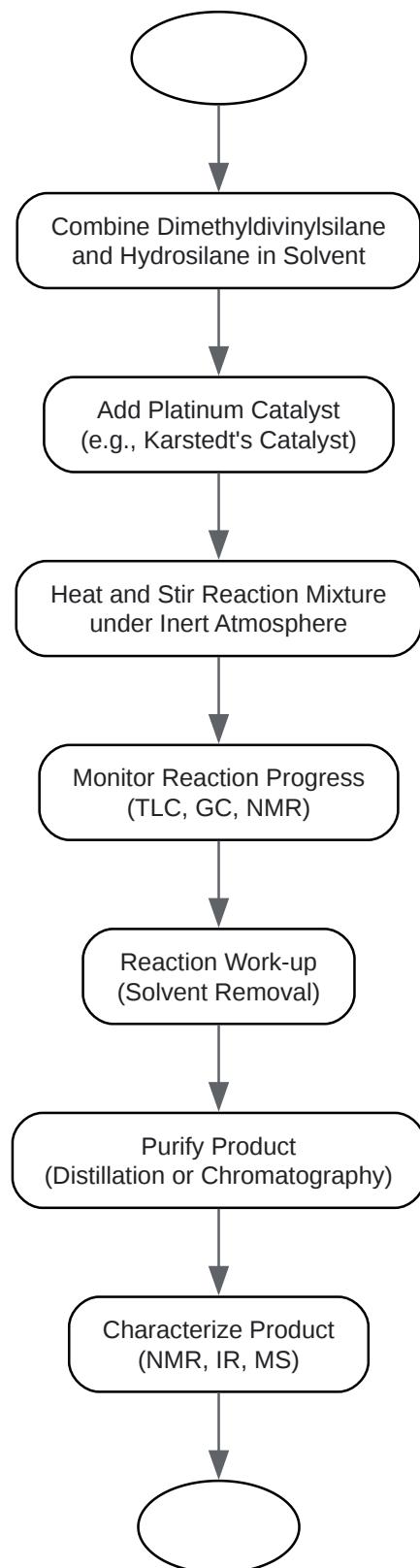
This document provides detailed application notes and experimental protocols for conducting hydrosilylation reactions with **dimethyldivinylsilane**, focusing on the use of platinum-based catalysts, which are highly effective for this transformation.

Reaction Mechanism and Principles


The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.^[1] This catalytic cycle involves the following key steps:

- Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.
- Olefin Coordination: The vinyl group of **dimethyldivinyldisilane** coordinates to the platinum center.
- Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either a linear (anti-Markovnikov) or a branched (Markovnikov) product. For terminal alkenes like the vinyl groups in **dimethyldivinyldisilane**, the anti-Markovnikov addition is typically favored, where the silicon atom attaches to the terminal carbon.
- Reductive Elimination: The resulting alkyl-silyl platinum complex undergoes reductive elimination to release the final product and regenerate the platinum(0) catalyst, which can then re-enter the catalytic cycle.

Side reactions such as olefin isomerization and dehydrogenative silylation can sometimes occur.^[1] The choice of catalyst, solvent, and reaction conditions can influence the selectivity and efficiency of the desired hydrosilylation reaction.


Visualization of the Hydrosilylation Process

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for hydrosilylation reactions involving **dimethyldivinyldisilane**.

[Click to download full resolution via product page](#)

Hydrosilylation reaction mechanism.

[Click to download full resolution via product page](#)

General experimental workflow.

Application Notes

Catalyst Selection and Handling

Platinum-based catalysts are the most common and effective for the hydrosilylation of **dimethyldivinyldisilane**.

- Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): This is a highly active and soluble catalyst, often used at low concentrations (1-100 ppm Pt). It is effective at room temperature or with gentle heating.
- Speier's Catalyst (Hexachloroplatinic acid in isopropanol): Another widely used catalyst, though it may require higher temperatures for activation compared to Karstedt's catalyst.

Handling Precautions: Platinum catalysts can be sensitive to air and moisture. It is recommended to handle them under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to ensure optimal activity and reproducibility.

Solvent Choice

The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Common solvents for hydrosilylation include:

- Toluene
- Xylene
- Tetrahydrofuran (THF)
- Dichloromethane (DCM)

For some applications, the reaction can be carried out neat (without solvent), especially in polymer synthesis.

Stoichiometry

The stoichiometry of the reactants is crucial, particularly in polymerization reactions.

- For Monofunctionalization: To add a single hydrosilane molecule to one of the vinyl groups of **dimethyldivinyldisilane**, a molar excess of **dimethyldivinyldisilane** is typically used.
- For Difunctionalization/Polymerization: When reacting with a dihydrosilane to form a polymer, a precise 1:1 molar ratio of vinyl groups to Si-H groups is essential to achieve a high molecular weight polymer.

Experimental Protocols

Protocol 1: Synthesis of Karstedt's Catalyst

Dimethyldivinyldisilane is a key component in the preparation of the highly active Karstedt's catalyst.

Materials:

- Chloroplatinic acid hexahydrate ($\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$)
- 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (for comparison and as a common ligand)
- Sodium bicarbonate
- Ethanol
- Benzene (for purification)

Procedure:

- Combine 10 parts of $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$, 20 parts of sodium bicarbonate, 20 parts of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, and 50 parts of ethanol in a round-bottom flask.
- Heat the mixture under reflux for 30 minutes.
- Allow the mixture to stand at room temperature for 13 hours.
- Concentrate the reaction mixture in vacuo to obtain a liquid product.
- Dissolve the liquid product in benzene to purify it from salts, yielding the Karstedt's catalyst solution.

Protocol 2: Hydrosilylation of 1,3-Divinyltetramethylidisiloxane with 1,1,3,3-Tetramethylidisiloxane (Model Reaction for Dimethyldivinylsilane)

This reaction serves as a well-documented model for the polyaddition reaction of a divinylsilane with a dihydrosilane.

Materials:

- 1,3-Divinyltetramethylidisiloxane
- 1,1,3,3-Tetramethylidisiloxane
- Platinum-based catalyst (e.g., a silica-supported Pt complex or Karstedt's catalyst)
- Toluene (optional, for solution-based reaction)

Procedure (Solvent-free):

- In a screw-capped vial, mix 1,3-divinyltetramethylidisiloxane and 1,1,3,3-tetramethylidisiloxane in a 1:1 molar ratio.
- Add the platinum catalyst (e.g., a freshly dried solid catalyst).
- Heat the vial in a solvothermal oven at 100°C for 2 hours without stirring.
- Monitor the reaction progress by ^1H NMR spectroscopy to determine conversion and selectivity.

Procedure (In Solution):

- Dissolve 1,3-divinyltetramethylidisiloxane and 1,1,3,3-tetramethylidisiloxane in a 1:1 molar ratio in dry toluene under an argon atmosphere.
- Add the platinum catalyst.

- Heat the reaction mixture at 60°C.
- Monitor the reaction progress by ^1H NMR spectroscopy.

Reactant 1	Reactant 2	Catalyst	Conditions	Conversion	Selectivity	Reference
1,3-Divinyltetramethyldisiloxane	1,1,3,3-Tetramethylidisiloxane	Silica-supported Pt or Fe complexes	100°C, 2h (solvent-free) or 60°C (in toluene)	75-100%	87-93%	[2]

Protocol 3: Synthesis of Carbosilane Dendrimers using a Divinylsilane Core

This protocol outlines a general procedure for the synthesis of carbosilane dendrimers, where a divinylsilane can act as a core molecule.

Materials:

- Divinylsilane (e.g., **dimethyldivinylsilane**)
- Trichlorosilane (HSiCl_3)
- Vinylmagnesium bromide
- Platinum catalyst (e.g., Karstedt's catalyst)
- Appropriate anhydrous solvents (e.g., THF, toluene)

General Synthetic Cycle:

- **Hydrosilylation Step:** React the vinyl groups of the core molecule (or the previous generation dendrimer) with an excess of trichlorosilane in the presence of a platinum catalyst. This reaction introduces Si-Cl functional groups onto the periphery of the molecule.

- Grignard Reaction Step: React the Si-Cl functionalized dendrimer with an excess of vinylmagnesium bromide. This step replaces the chlorine atoms with vinyl groups, preparing the molecule for the next generation of growth.

This two-step cycle is repeated to build successive generations of the dendrimer.

Reactants	Catalyst	Conditions	Outcome	Reference
Vinyl-containing dendrimer, Trichlorosilane	Platinum Catalyst	Sealed vial, 140°C, 5h	Incomplete conversion at lower temperatures due to steric hindrance. More severe conditions required for higher generations.	[3]

Quantitative Data Summary

The following table summarizes quantitative data for representative hydrosilylation reactions. Note that specific data for **dimethyldivinyldisilane** is limited in the literature, and data for the closely related 1,3-divinyltetramethylsiloxane is often used as a proxy.

Substrate	Hydrosilane	Catalyst	Catalyst Loading	Temperature (°C)	Time (h)	Yield (%)	Reference
1,3-Divinyltetramethyl disiloxane	1,1,3,3-Tetramethyl hydrosiloxane	Silica-supported Pt/Fe complexe	Not specified	60-100	2	75-100 (Conversion)	[2]
Allyl Chloride	Trichlorosilane	Karstedt's Catalyst	0.5 mol%	60	3	15	[4]
Allyl Chloride	Speier's Catalyst		0.5 mol%	60	3	20	[4]

Conclusion

Hydrosilylation reactions involving **dimethyldivinylsilane** are a powerful tool for the synthesis of a wide range of organosilicon compounds. The success of these reactions is highly dependent on the careful selection of the catalyst, reaction conditions, and stoichiometry. The protocols and data presented here provide a foundation for researchers to design and execute these transformations effectively. Further optimization of reaction parameters may be necessary for specific substrates and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ineosopen.org [ineosopen.org]

- 4. Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Application Notes and Protocols for Hydrosilylation Reactions Involving Dimethyldivinyldimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080846#step-by-step-guide-to-hydrosilylation-reactions-involving-dimethyldivinyldimethylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com